Regiochemical Differentiation: 6-Methyl vs. 3-Methyl vs. Unsubstituted Benzothiophene-2-carboxylates
The target compound bears a methyl group at the 6-position of the benzothiophene core, in contrast to the 3-methyl-substituted isomer (CAS 17514-60-2) and the unsubstituted 5-nitro analog (CAS 25785-09-5). Cooper and Scrowston (1971) demonstrated that nitration of benzothiophene-2-carboxylic acid and its 3-methyl derivative yields distinct mixtures of 3-, 4-, 6-, and 7-substitution products under different conditions (H₂SO₄/AcOH at 60 °C vs. AcOH/Ac₂O at 0 °C) [1]. The 6-methyl substituent ortho to the 5-nitro group creates a unique electronic environment where the electron-donating methyl group partially counteracts the electron-withdrawing nitro group, modulating the ring's reactivity for subsequent transformations compared to the 3-methyl isomer where the methyl group is located on the thiophene ring rather than the benzene ring. Computed electronic parameters reflect this divergence: the target compound has an XLogP3 of 3.7, whereas the 5-nitro-only methyl ester analog (CAS 20699-86-9, lacking the 6-methyl) has a lower predicted lipophilicity due to reduced hydrocarbon character [2].
| Evidence Dimension | Substituent position and regiochemical purity of nitration products |
|---|---|
| Target Compound Data | 6-methyl-5-nitro substitution pattern; XLogP3 = 3.7; TPSA = 100 Ų [2] |
| Comparator Or Baseline | Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate (CAS 17514-60-2): methyl at position 3; Ethyl 5-nitrobenzo[b]thiophene-2-carboxylate (CAS 25785-09-5): no methyl substituent; Methyl 5-nitrobenzo[b]thiophene-2-carboxylate (CAS 20699-86-9): methyl ester, no 6-methyl |
| Quantified Difference | Qualitative regiochemical distinction confirmed by Cooper & Scrowston (1971) nitration product distribution; quantitative XLogP3 difference of approximately +0.3 to +0.5 log units between 6-methyl and unsubstituted analogs (class-level estimate based on methyl group contribution) |
| Conditions | Nitration studies conducted in H₂SO₄/AcOH at 60 °C and AcOH/Ac₂O at 0 °C; computed properties from PubChem 2024.11.20 release |
Why This Matters
Procurement of the correct regioisomer is critical for SAR reproducibility; the 6-methyl isomer provides a distinct electronic and steric profile that cannot be achieved with 3-methyl or unsubstituted analogs.
- [1] Cooper, J. T.; Scrowston, R. M. Substitution Reactions of Benzo[b]thiophen Derivatives. Part III. Nitration of Benzo[b]thiophen-2-carboxylic Acid and Its 3-Methyl Derivative. Journal of the Chemical Society C: Organic 1971, 3405–3409. View Source
- [2] PubChem Compound Summary CID 10706798. Ethyl 6-methyl-5-nitrobenzo[b]thiophene-2-carboxylate. Section 3.1: Computed Properties. View Source
